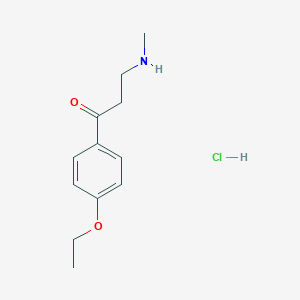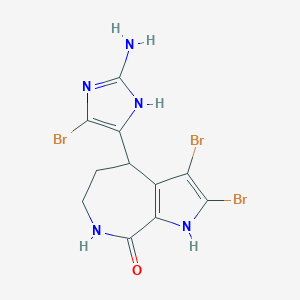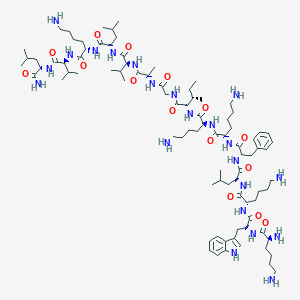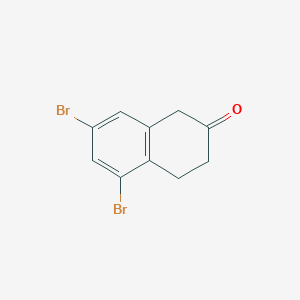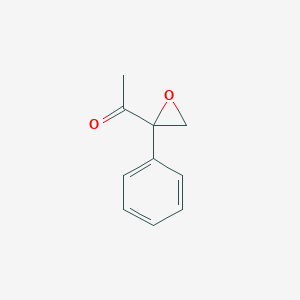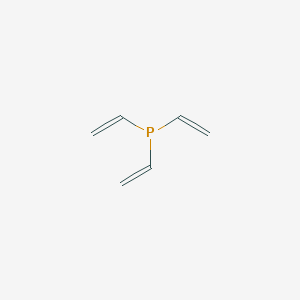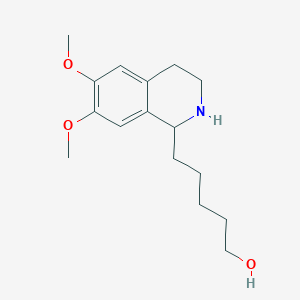
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol, also known as A-116, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a class of alkaloids commonly found in plants and animals.
Wirkmechanismus
The exact mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to increase dopamine release in the nucleus accumbens, which is a key region of the brain involved in reward processing. It also appears to modulate serotonin receptor activity, which may contribute to its antidepressant effects.
Biochemische Und Physiologische Effekte
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, it has been shown to modulate the activity of GABA and glutamate receptors in the brain. It also appears to have antioxidant properties and may help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there may be potential applications for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol in the field of synthetic biology, such as in the development of new biosensors or drug delivery systems.
Synthesemethoden
The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with pentan-1-ol using a Lewis acid catalyst. This method has been optimized to produce high yields of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol with high purity. The resulting compound can be further purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research has been in the treatment of addiction. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a modulating effect on the reward pathway in the brain, which may help to reduce drug-seeking behavior. Other potential therapeutic applications include the treatment of depression, anxiety, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
148204-34-6 |
|---|---|
Produktname |
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C16H25NO3/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2/h10-11,14,17-18H,3-9H2,1-2H3 |
InChI-Schlüssel |
NVTXDUGHWMXCTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
Synonyme |
5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PENTAN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



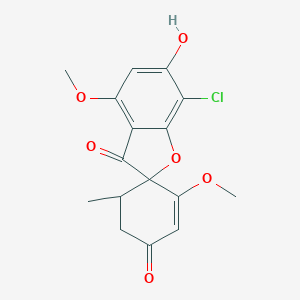
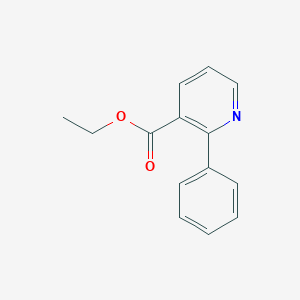
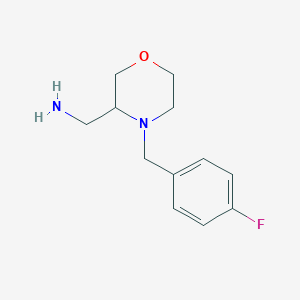

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
